molecular formula C12H19ClO5 B220332 Cyclohexylidene-6-chloro-deoxyglucofuranose CAS No. 119637-72-8

Cyclohexylidene-6-chloro-deoxyglucofuranose

Cat. No. B220332
CAS RN: 119637-72-8
M. Wt: 278.73 g/mol
InChI Key: OWNSLMAOSXCDAQ-RCZSTQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylidene-6-chloro-deoxyglucofuranose, also known as C6-Cyclohexyl-6-deoxy-glucose or Cyclohexylidene-6-deoxy-glucose, is a carbohydrate derivative that has been widely used in scientific research applications. It is a cyclic sugar that contains a cyclohexylidene group at the C6 position of the glucose molecule. This unique structure makes it an important building block for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of Cyclohexylidene-6-chloro-deoxyglucofuranose is not well understood. However, it is believed that the molecule interacts with enzymes and proteins that are involved in glycosylation reactions. The cyclohexylidene group provides stability to the molecule, allowing it to bind to the active site of the enzyme or protein. This interaction may either inhibit or enhance the activity of the enzyme or protein, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cyclohexylidene-6-chloro-deoxyglucofuranose has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and immunomodulatory properties. The molecule can also be used as a probe to study the glycosylation patterns of proteins and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using Cyclohexylidene-6-chloro-deoxyglucofuranose in lab experiments include its high yield of synthesis, stability, and versatility in the synthesis of various bioactive compounds. However, the molecule has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the molecule.

Future Directions

There are many future directions for the use of Cyclohexylidene-6-chloro-deoxyglucofuranose in scientific research. One area of interest is the synthesis of glycosylated natural products and their derivatives for drug discovery. Another area of interest is the study of the glycosylation patterns of proteins and lipids in various diseases such as cancer and diabetes. The molecule can also be used as a tool to study the mechanism of action of enzymes and proteins involved in glycosylation reactions.

Synthesis Methods

The synthesis of Cyclohexylidene-6-chloro-deoxyglucofuranose involves the protection of the C6 hydroxyl group of glucose with a cyclohexylidene group. The chlorination of the protected glucose derivative then leads to the formation of Cyclohexylidene-6-chloro-deoxyglucofuranose. The reaction can be carried out using various chlorination agents such as thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride. The yield of the reaction is usually high, and the product can be purified by column chromatography.

Scientific Research Applications

Cyclohexylidene-6-chloro-deoxyglucofuranose has been widely used in scientific research applications. It is a versatile building block for the synthesis of various bioactive compounds such as glycosylated natural products, glycopeptides, and glycolipids. The cyclohexylidene group provides stability to the molecule and protects the hydroxyl group from unwanted reactions. This makes it an ideal precursor for the synthesis of complex glycosylated compounds.

properties

CAS RN

119637-72-8

Product Name

Cyclohexylidene-6-chloro-deoxyglucofuranose

Molecular Formula

C12H19ClO5

Molecular Weight

278.73 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-5-[(1S)-2-chloro-1-hydroxyethyl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol

InChI

InChI=1S/C12H19ClO5/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,14-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1

InChI Key

OWNSLMAOSXCDAQ-RCZSTQMZSA-N

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CCl)O)O

SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C(CCl)O)O

Canonical SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C(CCl)O)O

synonyms

CCDXG
cyclohexylidene-6-chloro-deoxyglucofuranose

Origin of Product

United States

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